(1S,3S,5R)-3-((tert-butyldimethylsilyl)oxy)tricyclo[3.2.0.02,7]heptan-6-one
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Overview
Description
(1S,3S,5R)-3-((tert-butyldimethylsilyl)oxy)tricyclo[32002,7]heptan-6-one is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S,5R)-3-((tert-butyldimethylsilyl)oxy)tricyclo[3.2.0.02,7]heptan-6-one typically involves multiple steps, starting from simpler organic molecules. The key steps may include:
- Formation of the tricyclic core through cyclization reactions.
- Introduction of the tert-butyldimethylsilyl (TBDMS) protecting group to the hydroxyl group.
- Oxidation or reduction steps to achieve the desired ketone functionality.
Industrial Production Methods
- Batch or continuous flow reactors for efficient cyclization.
- Use of protecting groups like TBDMS to enhance stability and selectivity.
- Purification techniques such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(1S,3S,5R)-3-((tert-butyldimethylsilyl)oxy)tricyclo[3.2.0.02,7]heptan-6-one can undergo various chemical reactions, including:
Oxidation: Conversion of the ketone to other functional groups.
Reduction: Reduction of the ketone to an alcohol.
Substitution: Replacement of the TBDMS group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Reagents like TBAF (Tetrabutylammonium fluoride) for deprotection of the TBDMS group.
Major Products
Oxidation: Formation of carboxylic acids or esters.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted tricyclic compounds.
Scientific Research Applications
Chemistry
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its unique reactivity and stability.
Biology
- Potential applications in the development of bioactive molecules.
Medicine
- Investigated for its potential use in drug synthesis and development.
Industry
- Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S,3S,5R)-3-((tert-butyldimethylsilyl)oxy)tricyclo[3.2.0.02,7]heptan-6-one involves its interaction with various molecular targets. The TBDMS group provides stability, while the tricyclic core offers unique reactivity. The compound can participate in various pathways, including nucleophilic and electrophilic reactions.
Comparison with Similar Compounds
Similar Compounds
- (1S,3S,5R)-3-hydroxytricyclo[3.2.0.02,7]heptan-6-one
- (1S,3S,5R)-3-methoxytricyclo[3.2.0.02,7]heptan-6-one
Uniqueness
- The presence of the TBDMS group provides enhanced stability and selectivity in reactions.
- The tricyclic structure offers unique reactivity compared to other cyclic compounds.
This outline provides a comprehensive overview of (1S,3S,5R)-3-((tert-butyldimethylsilyl)oxy)tricyclo[32002,7]heptan-6-one, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C13H22O2Si |
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Molecular Weight |
238.40 g/mol |
IUPAC Name |
(1S,3S,5R)-3-[tert-butyl(dimethyl)silyl]oxytricyclo[3.2.0.02,7]heptan-6-one |
InChI |
InChI=1S/C13H22O2Si/c1-13(2,3)16(4,5)15-8-6-7-9-10(8)11(9)12(7)14/h7-11H,6H2,1-5H3/t7-,8+,9-,10?,11?/m1/s1 |
InChI Key |
JYVBPYVFUIHVRI-ABMFXWLOSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@H]1C[C@@H]2[C@@H]3C1C3C2=O |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CC2C3C1C3C2=O |
Origin of Product |
United States |
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